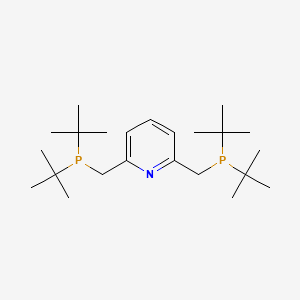

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

Overview

Description

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is an organic compound with the empirical formula C23H43NP2 and a molecular weight of 395.54 . It is a solid substance and is known to be a strong base that can react with acids to form corresponding salt compounds .

Synthesis Analysis

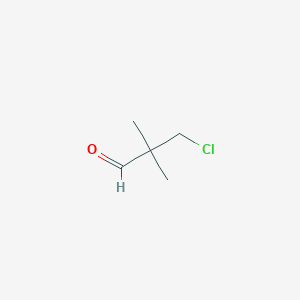

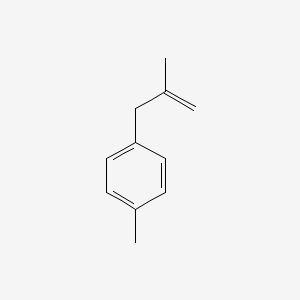

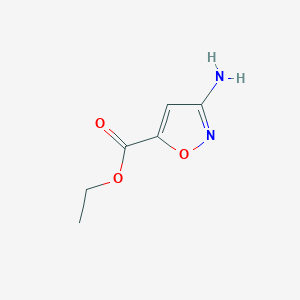

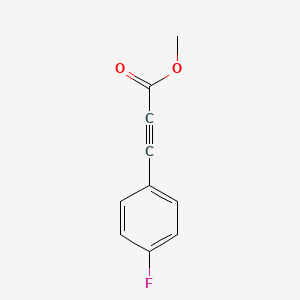

This compound can be synthesized from 2,6-bis(chloromethyl)pyridine and di-tert-butylphosphine through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine can be represented by the SMILES stringCC(C)(C)P(Cc1cccc(CP(C(C)(C)C)C(C)(C)C)n1)C(C)(C)C . The InChI key for this compound is NJQAVBPPWNSBBC-UHFFFAOYSA-N . Chemical Reactions Analysis

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a ligand suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 116-119°C . It is soluble in common organic solvents due to its good solubility .Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

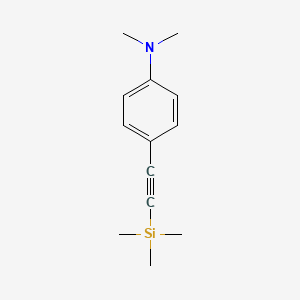

This compound is suitable for the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are prevalent in pharmaceuticals and biologically active compounds.

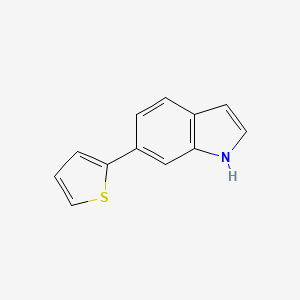

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another reaction where this compound finds its application . This reaction is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls.

Stille Coupling

The Stille coupling is a powerful method for forming carbon-carbon bonds, and “2,6-Bis((di-tert-butylphosphino)methyl)pyridine” can be used as a ligand in this reaction .

Sonogashira Coupling

This compound is also suitable for the Sonogashira coupling , a reaction used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne.

Negishi Coupling

The Negishi coupling, a cross-coupling reaction to form carbon-carbon bonds, can also utilize this compound as a ligand .

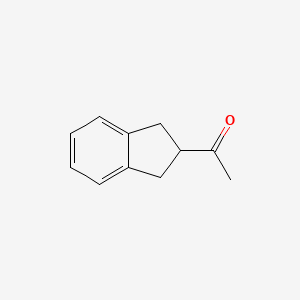

Heck Coupling

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, can also use this compound .

Hiyama Coupling

Lastly, the Hiyama coupling, a cross-coupling reaction used to form carbon-carbon bonds, can also use this compound as a ligand .

Safety And Hazards

While 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is not listed in any hazardous substances list and is considered a relatively safe compound according to current research and understanding , general laboratory safety procedures should still be followed when handling it. This includes wearing appropriate protective equipment, avoiding skin and eye contact, and maintaining good ventilation conditions .

Future Directions

2,6-Bis((di-tert-butylphosphino)methyl)pyridine can be used to produce high-quality and reproducible inorganic films on solid substrates . These films can act as dielectrics, separators for fine structures, or electrical contacts in transistors, preferably as electrical contacts . This suggests potential applications in the field of materials science and electronics.

properties

IUPAC Name |

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQAVBPPWNSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457131 | |

| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis((di-tert-butylphosphino)methyl)pyridine | |

CAS RN |

338800-13-8 | |

| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS(DI-TERT-BUTYLPHOSPHINOMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The dtbpmp ligand possesses a central pyridine ring flanked by two methylene groups, each bearing a di-tert-butylphosphine moiety. This tridentate ligand coordinates to metals through the nitrogen atom of the pyridine and both phosphorus atoms, forming stable complexes. [, , ] The bulky tert-butyl substituents on the phosphine groups play a crucial role in dictating the coordination geometry and reactivity of the resulting metal complexes. For instance, in the case of copper iodide, dtbpmp can form both discrete and polymeric complexes depending on the specific reaction conditions. [] Similarly, with iridium, the steric bulk of the ligand influences the accessibility of the metal center, affecting its activity in C-H bond activation reactions. [, ]

A: Copper iodide complexes with dtbpmp exhibit intriguing photoluminescent properties. Studies have shown that these complexes can display emissions ranging from blue to red, with photoluminescence quantum yields (PLQY) varying from 1.6 to 29.9% in the solid state. [] The emission color and PLQY are influenced by the specific structure of the complex, which in turn is affected by the reaction conditions used during synthesis.

A: The iridium(I) complex containing dtbpmp and cyclooctene (COE), [Ir(dtbpmp)(COE)][BF4], has demonstrated the ability to activate sp³ C-H bonds in various esters, including methyl propanoate. [] The regioselectivity of these reactions is influenced by several factors, including steric effects of the substrate and the potential for forming favorable ring systems. Notably, the presence of water can impact the regioselectivity, promoting activation at the α-position of ketones. []

A: While the provided research excerpts don't delve into specific spectroscopic data for dtbpmp itself, they mention the use of various spectroscopic techniques to characterize its metal complexes. Single-crystal X-ray diffraction has been used extensively to determine the solid-state structures of copper iodide complexes with dtbpmp. [] Additionally, techniques like NMR spectroscopy, DFT calculations, and photoluminescence spectroscopy provide valuable insights into the structural, electronic, and optical properties of these complexes. [, , ]

A: Yes, the research mentions alternative ligands, particularly in the context of palladium-catalyzed reactions. For example, 1,2-bis(ditertbutylphosphinomethyl)benzene (BDTBPMB) is highlighted as a highly effective ligand in carbonylation chemistry. [] It shares structural similarities with dtbpmp but with a benzene ring instead of pyridine. This substitution leads to differences in electronic properties and steric environments around the metal center, potentially impacting catalytic activity and selectivity. Further research exploring and comparing the performance of dtbpmp and BDTBPMB in various reactions would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)